molecular formula C14H22N2O4 B3392391 CbzNH-PEG2-CH2CH2NH2 CAS No. 169744-02-9

CbzNH-PEG2-CH2CH2NH2

Cat. No. B3392391
M. Wt: 282.34 g/mol
InChI Key: RPEJOLSCRIIGNT-UHFFFAOYSA-N
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Description

CbzNH-PEG2-CH2CH2NH2 is a type of PEG linker . PEG linkers are often used in drug delivery systems to increase the water solubility of a compound . This particular linker contains an amine group and a benzyl (Cbz) protecting group . The amine group is reactive with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde) etc .


Synthesis Analysis

The synthesis of CbzNH-PEG2-CH2CH2NH2 involves the use of a benzyl (Cbz) protecting group . The benzyl protecting group can be removed via hydrogenolysis to form a free amine . Unfortunately, detailed synthesis procedures were not found in the search results.


Molecular Structure Analysis

The molecular formula of CbzNH-PEG2-CH2CH2NH2 is C14H22N2O4 . The InChI string representation of its structure is InChI=1S/C14H22N2O4/c15-6-8-18-10-12-20-14-13-19-11-9-17-7-5-16-14/h1-5H,6-13,15H2,(H,16,17) .


Physical And Chemical Properties Analysis

The molecular weight of CbzNH-PEG2-CH2CH2NH2 is 282.34 . Its density is predicted to be 1.129±0.06 g/cm3 . The boiling point is predicted to be 442.8±40.0 °C .

properties

IUPAC Name

benzyl N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O4/c15-6-8-18-10-11-19-9-7-16-14(17)20-12-13-4-2-1-3-5-13/h1-5H,6-12,15H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPEJOLSCRIIGNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCCOCCOCCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CbzNH-PEG2-CH2CH2NH2

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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